molecular formula C12H19N3O2 B3005910 2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid CAS No. 1400635-62-2

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid

Cat. No. B3005910
CAS RN: 1400635-62-2
M. Wt: 237.303
InChI Key: CJSQCVRSNMPJIV-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. In one study, the lithiation of 1-(dimethylsulfamoyl)imidazole followed by substitution with dimethylformamide yielded a 2-imidazolecarboxaldehyde derivative . This process involved the use of n-butyllithium and sec-butyllithium as lithiating agents, and the subsequent removal of protecting groups to obtain the desired aldehyde. The study also described a rearrangement process to convert a 5-imidazolecarboxaldehyde to a 4-imidazolecarboxaldehyde, which involved isomerization facilitated by triethylamine in tetrahydrofuran solution .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activity. In the aforementioned study, the structure of the synthesized compounds was determined using proton and carbon-13 NMR spectroscopy, and the structure of the 4-imidazolecarboxaldehyde was unequivocally established by X-ray crystallography . The rearrangement mechanism proposed in the study provides insight into the structural transformations that imidazole derivatives can undergo.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including coordination with metal cations. A related study reported the synthesis of a one-dimensional coordination polymer involving an imidazole derivative and Cu(II) cations . The imidazole derivative acted as a ligand, coordinating with Cu(II) through both carboxylate and imidazole groups, forming a polymeric structure. This highlights the versatility of imidazole derivatives in forming complex structures with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the solubility of these compounds can vary depending on the presence of functional groups and their ability to form hydrogen bonds or coordinate with metals . The study on the coordination polymer demonstrated the role of hydrogen bonding in the stability of the polymeric chains and the inclusion of solvent molecules in the crystal structure . Additionally, the metabolism of imidazole derivatives can lead to the formation of novel compounds with different physical properties, as seen in the study where a cancer chemotherapeutic drug was metabolized to a structurally related product with distinct chromatographic characteristics .

Scientific Research Applications

Synthesis and Analysis

  • The compound has been utilized in the synthesis of various derivatives, such as dimethyl derivatives of imidazolinone herbicides. These derivatives have facilitated the development of efficient gas chromatographic methods for analyzing trace levels of imidazolinone herbicides in different matrices like water, soybean, and soil (Anisuzzaman et al., 2000).

Chemical Reactions and Compounds Formation

  • Research has shown its involvement in forming new groups of N-containing heterocyclic compounds in reactions involving amino acids and α-dicarbonyl compounds (Veĺišek et al., 1989).
  • It has been used in reactions producing specific compounds like 4-methoxycarbonyl-1-styrylimidazole-5-carboxylic acid, indicating its utility in complex chemical syntheses (Cooper & Irwin, 1975).

Molecular Framework and Sensing Applications

  • Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized using this compound. These frameworks demonstrated potential as fluorescence sensors for chemicals like benzaldehyde-based derivatives (Shi et al., 2015).

Molecular Structure and Crystallography

  • The compound has been a subject of study in crystallography, leading to understanding the crystallization and structure of related compounds like 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate (Wu, Liu, & Ng, 2005).

Ligand Formation and Coordination Polymers

  • It has been used in the creation of mixed ligand tricarbonyl complexes, which could be essential in labeling bioactive molecules and influencing the physico-chemical properties of the conjugates (Mundwiler et al., 2004).
  • The compound plays a role in forming coordination polymers like catena-poly[[copper(II)-bis[μ-3-carboxy-5-[(imidazol-1-yl)methyl]benzoato]] dimethylformamide disolvate, which helps in understanding molecular interactions and structures (Patra & Goldberg, 2013).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

properties

IUPAC Name

2,5-dimethyl-1-(1-methylpiperidin-4-yl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(12(16)17)13-9(2)15(8)10-4-6-14(3)7-5-10/h10H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSQCVRSNMPJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2CCN(CC2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1-(1-methyl-4-piperidyl)-1H-imidazole-4-carboxylic acid

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